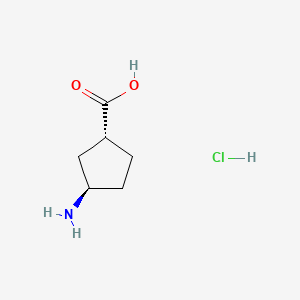

(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride

Beschreibung

BenchChem offers high-quality (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(1R,3R)-3-aminocyclopentane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRMNPPUVLZEIJ-TYSVMGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H]1C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride chemical properties

An In-depth Technical Guide to (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery, the demand for structurally unique and stereochemically pure building blocks is paramount. Non-proteinogenic amino acids, particularly those with constrained cyclic scaffolds, offer a strategic advantage in the design of novel therapeutics. These structures provide conformational rigidity, which can lead to enhanced binding affinity, improved metabolic stability, and refined selectivity for biological targets. It is within this context that (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride emerges as a molecule of significant interest. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing core chemical properties, analytical methodologies, and practical insights into its application.

Core Chemical and Physical Properties

(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is a chiral, non-natural amino acid derivative. The cyclopentane ring constrains the geometry of the amino and carboxylic acid groups, presenting them in a specific spatial orientation that is crucial for molecular recognition in biological systems. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for experimental handling and formulation.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | (1R,3R)-3-aminocyclopentane-1-carboxylic acid hydrochloride | N/A |

| CAS Number | 1625682-44-1 | [1][2] |

| Molecular Formula | C₆H₁₂ClNO₂ | [1][2] |

| Molecular Weight | 165.62 g/mol | [1][2] |

| Appearance | Solid | |

| Purity | Typically ≥97% or ≥98% | [2] |

| Storage | Inert atmosphere, Room Temperature. Keep in a dry, cool, well-ventilated place. | [2][3] |

Spectroscopic and Analytical Characterization

A robust analytical characterization is the bedrock of chemical research, ensuring identity, purity, and structural integrity. The following section details the expected spectroscopic signatures for this molecule, providing a framework for its empirical validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[4]

-

¹H NMR Spectroscopy : The proton NMR spectrum provides information about the electronic environment of hydrogen atoms.

-

Carboxyl Proton (-COOH) : A characteristically broad singlet is expected far downfield, typically in the 10-12 ppm range, due to the acidic nature of the proton.[5] Its position is highly dependent on solvent and concentration.

-

Alpha-Protons (-CH-) : The protons on the carbons adjacent to the carbonyl group and the amino group will be deshielded, appearing in the 2.0-3.5 ppm region.[6]

-

Cyclopentane Ring Protons (-CH₂-) : The remaining methylene protons on the cyclopentane ring will resonate further upfield, likely between 1.5 and 2.5 ppm. Complex splitting patterns (multiplets) are expected due to coupling between adjacent, non-equivalent protons.

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum identifies the different carbon environments.

-

Carbonyl Carbon (-COOH) : The carboxyl carbon is the most deshielded, appearing in the 165-185 ppm range.[5]

-

Cyclopentane Ring Carbons : The carbons of the cyclopentane ring will resonate in the aliphatic region, typically between 20-60 ppm. The carbons bearing the amino and carboxyl groups will be further downfield than the other ring carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

O-H Stretch (Carboxylic Acid) : A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5]

-

N-H Stretch (Ammonium Salt) : Broad absorptions between 3000-3300 cm⁻¹ corresponding to the stretches of the R-NH₃⁺ group.

-

C=O Stretch (Carboxylic Acid) : A strong, sharp absorption band between 1710-1760 cm⁻¹. The exact position can indicate whether the acid is in a dimeric (hydrogen-bonded, ~1710 cm⁻¹) or monomeric state.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues.

-

Molecular Ion Peak (M⁺) : The analysis would be expected to show a peak corresponding to the free amine form (C₆H₁₁NO₂) at m/z ≈ 129.16. The hydrochloride salt itself is typically not observed directly.

-

Fragmentation : A common fragmentation pathway for carboxylic acid derivatives is the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion (R-CO⁺).[6]

Table 2: Summary of Expected Spectroscopic Data

| Technique | Feature | Expected Region/Value | Rationale |

| ¹H NMR | -COOH | 10-12 ppm (broad singlet) | Acidic proton, deshielded.[5] |

| Ring -CH- | 2.0-3.5 ppm | Adjacent to electron-withdrawing groups.[6] | |

| Ring -CH₂- | 1.5-2.5 ppm | Aliphatic protons. | |

| ¹³C NMR | -COOH | 165-185 ppm | Deshielded carbonyl carbon.[5] |

| Ring Carbons | 20-60 ppm | Aliphatic sp³ carbons. | |

| IR | O-H stretch | 2500-3300 cm⁻¹ (very broad) | Carboxylic acid H-bonding.[5] |

| C=O stretch | 1710-1760 cm⁻¹ (strong, sharp) | Carbonyl group of the acid.[5] | |

| MS | Free Amine MW | m/z ≈ 129.16 | Mass of the non-salt form. |

Conceptual Synthesis and Workflow

(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is a synthetic intermediate, meaning its value lies in its use for constructing more complex molecules.[7] While specific, proprietary synthesis routes are seldom published, a logical, conceptual workflow can be outlined based on established principles of stereoselective organic chemistry. The key challenge is the precise installation of two stereocenters on a five-membered ring.

Caption: A conceptual workflow for the stereoselective synthesis of the target molecule.

Applications in Scientific Research and Drug Development

The unique, constrained structure of this amino acid makes it a valuable tool in several areas of research.

-

Peptidomimetics and Drug Design : As a non-natural amino acid, it can be incorporated into peptides to create peptidomimetics. This can enhance resistance to enzymatic degradation and lock the peptide into a bioactive conformation, improving its therapeutic properties. It is a key building block in the development of novel therapeutic agents.[8]

-

Neuroscience Research : Cyclic amino acids are often investigated for their potential to interact with receptors and transporters in the central nervous system. This compound is explored for its potential neuroprotective effects, making it relevant in research for treating conditions like Alzheimer's and Parkinson's disease.[9]

-

Chiral Synthesis : It serves as a valuable chiral building block, providing a pre-defined stereochemical scaffold for the synthesis of complex, enantiomerically pure molecules, which is essential in modern drug formulation.[8]

-

Biochemical Probes : Its ability to mimic natural amino acids allows it to be used as a probe to study enzyme activity, protein interactions, and metabolic pathways.[8]

Sources

- 1. cenmed.com [cenmed.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride structure elucidation

An In-depth Technical Guide to the Structure Elucidation of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride

Abstract

(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is a conformationally constrained non-proteinogenic amino acid that serves as a critical chiral building block in modern drug discovery. Its rigid cyclopentyl framework is instrumental in designing peptidomimetics, potent GABA analogues, and other complex pharmaceutical agents where precise three-dimensional orientation of functional groups is paramount for biological activity. The unambiguous confirmation of its molecular structure, including its connectivity, relative stereochemistry (cis), and absolute stereochemistry ((1R,3R)), is a non-negotiable prerequisite for its use in GMP-regulated environments. This technical guide presents a holistic and multi-technique analytical workflow for the complete structure elucidation of this compound, providing researchers, quality control analysts, and drug development professionals with a field-proven, self-validating system of protocols and data interpretation.

Introduction: The Analytical Challenge

The structural verification of a small, chiral molecule like (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride requires a suite of orthogonal analytical techniques. No single method can provide a complete picture. The challenge is to assemble a puzzle where each piece of spectroscopic and chromatographic data validates the others, culminating in an unassailable structural assignment. Our approach is systematic, beginning with the confirmation of the basic molecular formula and functional groups, then proceeding to define the relative and, finally, the absolute stereochemistry. This hierarchical workflow ensures that each step is built upon a solid foundation of evidence, embodying the principles of scientific integrity and trustworthiness.

Caption: A high-level overview of the hierarchical workflow for structure elucidation.

Gross Structure: Confirming Molecular Formula and Connectivity

The first phase of our investigation establishes the fundamental identity of the molecule: its elemental composition, molecular weight, the presence of required functional groups, and the basic carbon-hydrogen framework.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: We begin with HRMS not just to find the molecular weight, but to gain high-confidence confirmation of the elemental formula. This is the molecular fingerprint. Electrospray ionization (ESI) is the technique of choice for this polar, non-volatile amino acid, as it is a soft ionization method that typically yields the intact protonated molecule, [M+H]⁺.

Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution with 0.1% formic acid to ensure protonation.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer.

-

Infusion: Directly infuse the sample solution into the source at a flow rate of 5-10 µL/min.

-

Acquisition Mode: Acquire data in positive ion mode.

-

Mass Range: Scan from m/z 50 to 500.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy below 5 ppm.

Data Presentation & Interpretation

The data confirms the elemental composition of the free amine portion of the molecule.

| Parameter | Theoretical Value (for C₆H₁₂NO₂⁺) | Observed Value | Mass Error (ppm) |

| Exact Mass ([M+H]⁺) | 130.0868 | 130.0871 | 2.3 |

This extremely low mass error provides high confidence in the molecular formula C₆H₁₁NO₂ for the free base.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and indispensable tool for confirming the presence of key functional groups. For an amino acid hydrochloride, we expect to see characteristic absorptions for the carboxylic acid (C=O, O-H), the amine salt (N-H⁺), and the alkane backbone (C-H). The infrared spectrum provides a unique "fingerprint" for the compound.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small, solid sample directly onto the ATR crystal. No further preparation is needed.

-

Instrumentation: Use a standard benchtop FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.

-

Background: Run a background scan of the clean, empty ATR crystal before the sample analysis.

Data Presentation & Interpretation

| Functional Group | Expected Absorption Range (cm⁻¹) | Observed Peak (cm⁻¹) | Interpretation |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) | ~3050 (broad) | Confirms the presence of the carboxylic acid hydroxyl group. |

| N-H⁺ stretch (Amine Salt) | 3200 - 2800 (multiple bands) | ~2900-3100 | Indicates the protonated amine, characteristic of the hydrochloride salt. |

| C-H stretch (Alkane) | 2975 - 2850 | ~2960, 2870 | Corresponds to the C-H bonds of the cyclopentane ring. |

| C=O stretch (Carboxylic Acid) | 1730 - 1700 | ~1725 | Strong absorption confirming the carbonyl of the carboxylic acid. |

| N-H⁺ bend (Amine Salt) | 1600 - 1500 | ~1550 | Confirms the protonated amine. |

The observed spectrum aligns perfectly with the expected functional groups of an aminocyclopentanecarboxylic acid hydrochloride.[3][4][5]

1D Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the cornerstone of connectivity analysis. ¹H NMR reveals the proton environment (chemical shift, integration, multiplicity), while ¹³C NMR shows the number of unique carbon atoms. Together, they allow us to piece together the carbon-hydrogen skeleton. The choice of solvent is critical; D₂O is ideal as it exchanges with the labile O-H and N-H protons, simplifying the spectrum.

Experimental Protocol: 1D NMR

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of Deuterium Oxide (D₂O).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire standard proton spectra with water suppression.

-

¹³C NMR Acquisition: Acquire proton-decoupled carbon spectra.

Data Presentation & Interpretation

¹³C NMR Data (in D₂O):

| Expected Carbon | Chemical Shift (δ) Range (ppm) | Observed δ (ppm) |

| C=O | 175 - 180 | ~177 |

| CH-COOH | 45 - 50 | ~48 |

| CH-NH₂ | 50 - 55 | ~54 |

| CH₂ | 20 - 40 | ~30, ~28, ~23 |

The observation of 6 distinct carbon signals is consistent with the proposed structure.[1]

¹H NMR Data (in D₂O):

| Expected Proton(s) | Chemical Shift (δ) Range (ppm) | Observed δ (ppm) | Multiplicity | Integration | Assignment |

| H1 (CH-COOH) | 2.9 - 3.2 | ~3.1 | m | 1H | Methine |

| H3 (CH-NH₂) | 3.8 - 4.0 | ~3.9 | m | 1H | Methine |

| Ring CH₂ | 1.6 - 2.3 | 1.7 - 2.2 | m | 6H | Methylene |

The proton spectrum shows the correct number of protons and their general chemical environments, confirming the basic cyclopentane ring structure with two substituted methine groups.[1]

Relative Stereochemistry: Establishing the cis Configuration

With the connectivity established, we must now determine the relative orientation of the amine and carboxylic acid groups. Are they on the same side of the ring (cis) or on opposite sides (trans)?

Expertise & Experience: 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is the definitive NMR technique for this task. It detects protons that are close in space (< 5 Å), regardless of their bonding connectivity. For the cis isomer, we predict that the methine protons at C1 and C3 will be spatially proximate, leading to a NOESY cross-peak. The trans isomer would not show this correlation.

Caption: Decision logic for determining relative stereochemistry via NOESY.

Experimental Protocol: 2D NOESY

-

Sample Preparation: Use the same sample prepared for 1D NMR.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Acquisition: Run a standard 2D NOESY pulse sequence.

-

Mixing Time: A mixing time of ~500-800 ms is typically optimal for detecting key intramolecular correlations in small molecules.

Data Interpretation

A crucial cross-peak is observed in the 2D NOESY spectrum correlating the methine proton signal at ~3.1 ppm (H1) with the methine proton signal at ~3.9 ppm (H3). This through-space interaction is only possible if these two protons are on the same face of the cyclopentane ring, which unequivocally confirms the cis relative stereochemistry of the amino and carboxylic acid groups.[6]

Absolute Stereochemistry: Confirming the (1R,3R) Configuration

We have now confirmed the molecule is cis-3-aminocyclopentanecarboxylic acid hydrochloride. The final and most critical step is to determine which enantiomer is present: (1R,3R) or (1S,3S).

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Expertise & Experience: Chiral HPLC is the industry-standard method for separating enantiomers and determining enantiomeric purity.[7] The principle relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. By comparing the retention time of our sample to a known standard or a racemic mixture, we can identify the enantiomer.

Experimental Protocol: Chiral HPLC

-

Column: A polysaccharide-based CSP, such as one based on amylose or cellulose phenylcarbamate derivatives, is often effective for amino acids.[8] (e.g., Chiralpak IA or similar).

-

Mobile Phase: A typical mobile phase would be a mixture of hexane/isopropanol/trifluoroacetic acid. The exact ratio must be optimized for the specific column.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at ~210 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase. Inject a known racemic standard first to establish the retention times (t₁) and (t₂) for the two enantiomers. Then, inject the sample of interest.

Data Interpretation

Upon analysis, the sample yields a single peak with a retention time corresponding to one of the two peaks observed in the racemic standard. To confirm the (1R,3R) identity, the retention time must match that of a certified (1R,3R) reference standard. The absence of a peak at the retention time of the (1S,3S) enantiomer confirms high enantiomeric purity. High-performance liquid chromatography is a gold standard for chiral drug analysis.[7]

Single-Crystal X-ray Crystallography

Expertise & Experience: While chiral HPLC can confirm enantiomeric identity relative to a standard, single-crystal X-ray crystallography provides the absolute, unambiguous 3D structure without the need for a reference compound. It is the definitive "gold standard" for determining absolute configuration.[9][10]

Trustworthiness: The key to determining absolute configuration lies in anomalous dispersion. When a heavy atom is not present (as is the case here), modern diffractometers and software can often use the anomalous scattering from lighter atoms (like oxygen or chlorine) to reliably determine the absolute structure. The Flack parameter is a critical refinement output; a value close to 0 indicates the correct absolute structure has been determined, while a value near 1 indicates the inverted structure is correct.[9]

Experimental Protocol: X-ray Crystallography

-

Crystallization: Grow single crystals of the hydrochloride salt suitable for diffraction. This is often achieved by slow evaporation of a solvent system like ethanol/water. This can be the most challenging step.[9]

-

Data Collection: Mount a suitable crystal on a modern single-crystal X-ray diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K).

-

Structure Solution & Refinement: Solve the structure using direct methods and refine the model against the diffraction data. Critically, the refinement must be performed to determine the absolute structure, calculating the Flack parameter.

Data Presentation & Interpretation

| Crystallographic Parameter | Result | Interpretation |

| Molecular Structure | See rendered 3D structure image | Confirms connectivity and cis stereochemistry. |

| Space Group | Chiral (e.g., P2₁2₁2₁) | The crystal packs in a chiral space group, as expected for an enantiomerically pure compound. |

| Flack Parameter, x | 0.02(4) | A value close to zero provides high confidence that the assigned (1R,3R) stereochemistry is correct.[9] |

The refined crystal structure provides a complete, unambiguous 3D model of the molecule, confirming the (1R,3R) absolute configuration and serving as the ultimate validation of all other spectroscopic and chromatographic data.

Integrated Analysis and Conclusion

Caption: Mapping of analytical techniques to the structural information they provide.

-

HRMS confirmed the elemental formula (C₆H₁₁NO₂).

-

FTIR verified the presence of the required amino acid hydrochloride functional groups.

-

1D and 2D NMR established the carbon-hydrogen framework, connectivity, and the cis relative stereochemistry.

-

Chiral HPLC demonstrated the sample to be enantiomerically pure.

-

Single-Crystal X-ray Crystallography provided the definitive, unambiguous evidence for the absolute configuration of (1R,3R).

This comprehensive analytical package provides the necessary and sufficient evidence to fully characterize the structure of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride, meeting the rigorous standards required for its application in pharmaceutical research and development.

References

-

Alanazi, A. M., et al. (2013). FT-IR spectra of amino acids. ResearchGate. Available at: [Link]

-

Infrared Spectroscopy of Amino Acid Side Chains. (2016). Undergraduate Science Journals. Available at: [Link]

-

Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. (2022). ResearchGate. Available at: [Link]

-

Grdadolnik, J. (2002). Hydration of amino acids: FTIR spectra and molecular dynamics studies. PubMed. Available at: [Link]

-

Gołębiowski, D., et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. PMC - NIH. Available at: [Link]

-

Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. (2017). PMC - NIH. Available at: [Link]

-

X-Ray Crystallography of Chemical Compounds. (2007). PMC - NIH. Available at: [Link]

-

Balaram, P. (1984). Proton NMR studies of peptide conformations. Indian Academy of Sciences. Available at: [Link]

-

Adhikari, S., et al. (2018). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Available at: [Link]

-

Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. ResearchGate. Available at: [Link]

Sources

- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. Hydration of amino acids: FTIR spectra and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (1R,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride, a chiral cyclic amino acid derivative, represents a pivotal structural motif in medicinal chemistry and drug discovery. Its conformationally restricted cyclopentane ring, combined with the stereospecific orientation of its amino and carboxylic acid functionalities, makes it a valuable building block for creating potent and selective therapeutic agents. This guide provides a comprehensive overview of its chemical properties, stereoselective synthesis, pharmacological significance as a GABA analogue, applications in drug development, and detailed analytical and handling protocols.

The precise three-dimensional arrangement of functional groups is paramount for molecular recognition in biological systems. The (1R,3R) stereoisomer, in particular, offers a unique spatial presentation of its pharmacophoric elements, distinguishing it from its other stereoisomers and enabling specific interactions with biological targets. This specificity is crucial in the development of drugs with improved efficacy and reduced off-target effects.

Chemical and Physical Properties

(1R,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride is a white to off-white solid. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for experimental and formulation purposes.

| Property | Value | Source |

| CAS Number | 1625682-44-1 | [1] |

| Molecular Formula | C₆H₁₂ClNO₂ | [1] |

| Molecular Weight | 165.62 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Purity | ≥97% | [1] |

| Solubility | Slightly soluble in water | [2] |

| Storage | Room temperature | [1] |

Stereoselective Synthesis

The synthesis of enantiomerically pure (1R,3R)-3-aminocyclopentanecarboxylic acid is a key challenge that underscores the importance of stereocontrol in organic chemistry. Various strategies have been developed to access the different stereoisomers of 3-aminocyclopentanecarboxylic acid. A common approach involves the stereoselective reduction of a prochiral precursor, such as 3-hydroxyiminocyclopentanecarboxylic acid, or the use of chiral auxiliaries and asymmetric catalysis.

Below is a representative, multi-step synthesis workflow that highlights a potential pathway to the (1R,3R) isomer, often involving resolution or asymmetric synthesis from a suitable starting material.

Caption: A generalized workflow for the stereoselective synthesis of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride.

Experimental Protocol: Stereoselective Synthesis (Exemplary)

This protocol is a conceptual representation based on established chemical principles for the synthesis of chiral cyclic amino acids.

-

Asymmetric Reductive Amination: A prochiral 3-oxocyclopentanecarboxylic acid ester is subjected to asymmetric reductive amination using a chiral amine or a combination of an amine source and a chiral catalyst (e.g., a chiral transition metal complex with a chiral ligand). This step is crucial for establishing the desired stereochemistry at the C3 position.

-

Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

-

Resolution (if necessary): If the asymmetric induction in the first step is not complete, the resulting mixture of diastereomers or enantiomers can be resolved using techniques such as fractional crystallization with a chiral resolving agent or preparative chiral HPLC.

-

Deprotection: Any protecting groups used on the amino or carboxylic acid functionalities are removed.

-

Salt Formation: The purified (1R,3R)-3-aminocyclopentanecarboxylic acid is dissolved in a suitable solvent (e.g., isopropanol, diethyl ether) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in the same solvent or as a gas).

-

Isolation and Purification: The resulting hydrochloride salt precipitates and is isolated by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Mechanism of Action: A Conformationally Restricted GABA Analogue

(1R,3R)-3-Aminocyclopentanecarboxylic acid is a conformationally restricted analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. Its rigid cyclopentane scaffold locks the amino and carboxylic acid groups in a specific spatial orientation, allowing for selective interactions with GABA receptors.

Studies on related cyclopentane and cyclopentene analogues of GABA have shown that the stereochemistry of these molecules dictates their pharmacological activity at different GABA receptor subtypes, particularly GABA(C) receptors.[3] The (1R,3R) isomer, with its specific trans configuration, is expected to exhibit a distinct profile of activity as either an agonist, partial agonist, or antagonist at these receptors. This selectivity is key to its potential therapeutic applications in neurological disorders characterized by an imbalance in GABAergic neurotransmission, such as epilepsy, anxiety, and spasticity.

Caption: Proposed mechanism of action at a GABAergic synapse. The compound acts on postsynaptic GABA receptors.

Applications in Drug Discovery and Development

The unique stereochemistry and constrained conformation of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride make it a highly valuable building block in the design of novel therapeutics. Its primary application lies in the synthesis of compounds targeting the central nervous system.[4][5]

-

Neurological Disorders: As a GABA analogue, it serves as a scaffold for developing agonists or antagonists of GABA receptors with improved selectivity and pharmacokinetic properties. This is relevant for conditions such as epilepsy, anxiety disorders, and neuropathic pain.

-

Peptidomimetics: The rigid cyclopentane backbone can be incorporated into peptide sequences to create peptidomimetics with enhanced stability against enzymatic degradation and well-defined secondary structures.

-

Chiral Ligands: The enantiomerically pure nature of this compound makes it a candidate for use as a chiral ligand in asymmetric catalysis, although its primary application is in the life sciences.

A notable example of the importance of this structural class is the use of a related compound, (1R,3S)-3-aminocyclopentanol hydrochloride, as a key intermediate in the synthesis of the anti-AIDS drug Bictegravir.[6] This highlights the utility of chiral aminocyclopentane derivatives in the development of impactful medicines.

Analytical Characterization

The rigorous characterization of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is essential to ensure its identity, purity, and stereochemical integrity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the connectivity of the atoms and the relative stereochemistry of the protons on the cyclopentane ring.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of the compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

-

Column Selection: A polysaccharide-based chiral stationary phase, such as one coated with a derivative of cellulose or amylose, is often effective for the separation of amino acid enantiomers.

-

Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). Small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic analytes or diethylamine for basic analytes) may be added to improve peak shape and resolution.

-

Sample Preparation: A dilute solution of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is prepared in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Flow Rate: 0.5 - 1.0 mL/min

-

Temperature: 25 °C (or optimized for best separation)

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or a suitable alternative like a charged aerosol detector (CAD) if the chromophore is weak.

-

-

Data Analysis: The retention times of the enantiomers are determined, and the enantiomeric excess (% ee) is calculated from the peak areas.

Handling and Safety

(1R,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It may cause skin, eye, and respiratory tract irritation. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

(1R,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride is a specialized chemical entity whose value lies in its precise stereochemical definition. Its role as a conformationally restricted GABA analogue makes it a compound of significant interest for neuroscience research and the development of novel therapeutics for neurological disorders. The ability to synthesize this compound in an enantiomerically pure form is a testament to the advancements in asymmetric synthesis, and its proper analytical characterization is crucial for its effective application. This guide has provided a technical foundation for researchers and drug development professionals to understand and utilize this important molecule in their scientific endeavors.

References

-

Chem-Impex. (+)-(1S,3R)-3-Amino-cyclopentane carboxylic acid. Available from: [Link]

-

Chem-Impex. (-)-(1R,3S)-3-Aminocyclopentane carboxylic acid. Available from: [Link]

-

PubChem. (1R,3S)-3-Aminocyclopentanecarboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Chebib, M., et al. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 2001, 134(7), 1513-1520. Available from: [Link]

-

PubChem. (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

Allan, R.D., Johnston, G.A.R., & Twitchin, B. Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 1979, 32(11), 2517-2521. Available from: [Link]

- Google Patents. CN112574046A - Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.

-

Pellicciari, R., et al. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. Tetrahedron: Asymmetry, 1993, 4(6), 1141-1144. Available from: [Link]

-

Wikipedia. GABA analogue. Available from: [Link]

-

Ooi, T., et al. Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. Bioscience, Biotechnology, and Biochemistry, 2002, 66(4), 887-891. Available from: [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. (1R,3S)-3-Aminocyclopentanecarboxylic acid | 71830-08-5 [chemicalbook.com]

- 3. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stereoselective Synthesis of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride

Abstract

(1R,3R)-3-aminocyclopentanecarboxylic acid is a crucial chiral building block in medicinal chemistry, primarily utilized in the synthesis of carbocyclic nucleoside analogues with significant antiviral and antitumor activities.[1][2][3] This guide provides a comprehensive overview of a robust and stereoselective synthetic route to obtain (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride. We will delve into the strategic considerations behind the chosen synthetic pathway, which employs a chemoenzymatic resolution strategy to establish the desired stereochemistry. Detailed experimental protocols, mechanistic insights, and data interpretation are provided to enable researchers, scientists, and drug development professionals to replicate and adapt these methodologies for their specific needs.

Introduction: The Significance of (1R,3R)-3-aminocyclopentanecarboxylic acid

The conformational rigidity and defined stereochemistry of the cyclopentane ring in (1R,3R)-3-aminocyclopentanecarboxylic acid make it a valuable scaffold in drug design. Its structural resemblance to natural amino acids allows for its incorporation into peptidomimetics and other bioactive molecules to modulate biological pathways.[4][5] Specifically, this chiral amino acid derivative is a key component in the synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane moiety. This modification imparts enhanced metabolic stability by preventing enzymatic cleavage of the glycosidic bond, a common degradation pathway for traditional nucleoside drugs.[3]

The precise (1R,3R) stereochemistry is often critical for biological activity, necessitating a synthetic approach that offers high stereocontrol. This guide will focus on a practical and scalable synthesis that addresses this challenge.

Retrosynthetic Analysis and Strategy

The synthesis of a chiral molecule like (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride can be approached through several strategies, including asymmetric synthesis using a chiral auxiliary, enantioselective catalysis, or resolution of a racemic mixture.[6][7] For this guide, we will focus on a chemoenzymatic approach, which combines the efficiency of traditional organic synthesis with the high stereoselectivity of enzymatic reactions.

Our retrosynthetic analysis identifies a key racemic intermediate, cis-3-aminocyclopentanecarboxylic acid, which can be accessed from readily available starting materials. The core of our strategy lies in the enzymatic resolution of a suitable derivative of this racemic amino acid to isolate the desired enantiomer.

Caption: Retrosynthetic pathway for (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride.

Synthesis of the Racemic Precursor: cis-3-Aminocyclopentanecarboxylic acid

The synthesis begins with the preparation of the racemic cis-3-aminocyclopentanecarboxylic acid. A common and efficient method involves the Ritter reaction on cyclopent-3-enecarboxylic acid.

Step 1: Synthesis of cis-3-Azido-cyclopentanecarboxylic acid

The first step is the conversion of cyclopent-3-enecarboxylic acid to the corresponding azido derivative. This is typically achieved via an iodolactonization followed by azide displacement.

Protocol:

-

Dissolve cyclopent-3-enecarboxylic acid in a solution of sodium bicarbonate.

-

Add a solution of iodine and potassium iodide to induce iodolactonization.

-

Isolate the resulting iodolactone.

-

React the iodolactone with sodium azide in a suitable solvent like dimethylformamide (DMF) to yield the azidolactone.

-

Hydrolyze the azidolactone under basic conditions to afford cis-3-azido-cyclopentanecarboxylic acid.

Step 2: Reduction to cis-3-Aminocyclopentanecarboxylic acid

The azido group is then reduced to the primary amine. A standard and clean method for this transformation is catalytic hydrogenation.

Protocol:

-

Dissolve cis-3-azido-cyclopentanecarboxylic acid in methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir until the reaction is complete (monitored by TLC or NMR).

-

Filter off the catalyst and concentrate the solvent to obtain racemic cis-3-aminocyclopentanecarboxylic acid.

Chemoenzymatic Resolution

With the racemic amino acid in hand, the next critical phase is the separation of the enantiomers. Enzymatic resolution is a highly efficient method for this purpose due to the exquisite stereoselectivity of enzymes.[8]

Step 3: N-Acetylation of Racemic cis-3-Aminocyclopentanecarboxylic acid

To prepare the substrate for enzymatic resolution, the amino group of the racemic mixture is first acetylated.

Protocol:

-

Dissolve racemic cis-3-aminocyclopentanecarboxylic acid in a suitable solvent system (e.g., aqueous acetone).

-

Add acetic anhydride and a base (e.g., sodium bicarbonate) to the solution.

-

Stir the reaction at room temperature until completion.

-

Acidify the reaction mixture and extract the N-acetylated product.

Step 4: Enzymatic Hydrolysis of N-Acetyl-cis-3-Aminocyclopentanecarboxylic acid

This is the key resolution step. An acylase enzyme is used to selectively hydrolyze the acetyl group from one of the enantiomers. For instance, Acylase I from Aspergillus melleus is known to selectively hydrolyze the L-enantiomer (in this context, the (1S,3S) enantiomer) of N-acetylated amino acids, leaving the D-enantiomer (the desired (1R,3R) N-acetylated form) untouched.

Protocol:

-

Prepare a buffered aqueous solution of the racemic N-acetyl-cis-3-aminocyclopentanecarboxylic acid.

-

Add Acylase I to the solution.

-

Incubate the mixture at an optimal temperature (typically 37 °C) and pH (around 7.5-8.0).

-

Monitor the reaction progress by measuring the release of the free amino acid.

-

Once approximately 50% conversion is reached, stop the reaction by denaturing the enzyme (e.g., by heating or pH change).

-

Separate the unreacted N-acetyl-(1R,3R)-3-aminocyclopentanecarboxylic acid from the produced (1S,3S)-3-aminocyclopentanecarboxylic acid by ion-exchange chromatography or fractional crystallization.

Caption: Chemoenzymatic resolution of the racemic N-acetylated amino acid.

Final Deprotection and Salt Formation

Step 5: Acid Hydrolysis of N-acetyl-(1R,3R)-3-aminocyclopentanecarboxylic acid

The final step is the removal of the acetyl protecting group from the resolved (1R,3R) enantiomer. This is typically achieved by acid hydrolysis.

Protocol:

-

Dissolve the isolated N-acetyl-(1R,3R)-3-aminocyclopentanecarboxylic acid in aqueous hydrochloric acid (e.g., 6 M HCl).

-

Heat the mixture at reflux for several hours until the deprotection is complete.[9]

-

Cool the reaction mixture and remove the water and excess HCl under reduced pressure.

-

The residue is then triturated with a suitable solvent like acetone or isopropanol to induce crystallization of the hydrochloride salt.[10]

-

Collect the solid product by filtration and dry under vacuum to yield (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride.

Characterization and Quality Control

The final product and key intermediates should be thoroughly characterized to confirm their identity, purity, and stereochemistry.

| Analysis | (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₆H₁₂ClNO₂ |

| Molecular Weight | 165.62 g/mol [11] |

| ¹H NMR (D₂O) | Consistent with the expected structure, showing characteristic peaks for the cyclopentyl ring protons and the methine protons adjacent to the amino and carboxyl groups. |

| ¹³C NMR (D₂O) | Confirms the presence of six distinct carbon atoms corresponding to the structure. |

| Chiral HPLC | To determine the enantiomeric excess (e.e.), which should be >99%. |

| Optical Rotation | A specific rotation value should be obtained and compared with literature values. |

Conclusion

The chemoenzymatic strategy presented in this guide offers a reliable and scalable method for the synthesis of enantiomerically pure (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride. The key to this synthesis is the highly selective enzymatic resolution step, which provides access to the desired stereoisomer with high optical purity. The detailed protocols and mechanistic discussions herein are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable building block for the development of novel therapeutics.

References

- Google Patents. (n.d.). Preparation method of (1R,3S)-3-amino-1-cyclopentanol and salt thereof.

- Google Patents. (n.d.). Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.

-

ACS Publications. (n.d.). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid — A Toolbox for Peptide Foldamer Chemistry. Retrieved from [Link]

-

Aladdin. (n.d.). (1R,3R)-3-aminocyclopentane-1-carboxylic acid hydrochloride. Retrieved from [Link]

-

PubMed. (n.d.). Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. Retrieved from [Link]

-

PubMed. (n.d.). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). (1R,3S)-3-Aminocyclopentanecarboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Retrieved from [Link]

-

Wiley Online Library. (n.d.). New Convergent Synthesis of Carbocyclic Nucleoside Analogues. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminocyclopentanecarboxylic acid. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent asymmetric synthesis of natural products bearing an α-tertiary amine moiety via temporary chirality induction strategies. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid (BCP). Retrieved from [Link]

-

Sci-Hub. (n.d.). An asymmetric synthesis of novel aminocyclopropyl carboxylic acids (ACC). Retrieved from [Link]

Sources

- 1. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

- 11. cenmed.com [cenmed.com]

A Comprehensive Technical Guide to the Physical and Chemical Properties of (1R,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the physicochemical properties of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride, a chiral, non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and pharmaceutical development. As a constrained cyclic amino acid, its defined stereochemistry and rigid structure make it a valuable building block for synthesizing novel peptides, peptidomimetics, and small molecule therapeutics with specific conformational requirements.

This guide moves beyond a simple data sheet, offering insights into the causality behind experimental methodologies and providing robust, self-validating protocols for property determination where specific literature values are unavailable.

Compound Identification and Structure

Precise identification is paramount for ensuring the reproducibility of scientific research. The key identifiers for (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride are summarized below.

| Identifier | Value | Source |

| IUPAC Name | (1R,3R)-3-aminocyclopentane-1-carboxylic acid hydrochloride | N/A |

| CAS Number | 1625682-44-1 | [1][2][3][4] |

| Molecular Formula | C₆H₁₂ClNO₂ | [2][3] |

| Molecular Weight | 165.62 g/mol | [2][3] |

| InChI | InChI=1S/C6H11NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m1./s1 | N/A |

| Isomeric SMILES | C1CN.Cl | [2] |

Chemical Structure

The structure features a five-membered cyclopentane ring, which restricts the conformational flexibility compared to linear amino acids. The stereochemistry at carbons 1 and 3 is fixed in the (R,R) configuration. The presence of the hydrochloride salt ensures that the amino group is protonated, enhancing aqueous solubility.

Physical Properties

The physical properties of an active pharmaceutical ingredient (API) or building block are critical determinants of its behavior in formulation, dissolution, and absorption.

| Property | Value / Observation | Source |

| Appearance | White to off-white solid | [5] |

| Melting Point | Data not available in searched literature | [3] |

| Solubility | Data not available in searched literature | N/A |

| Purity | Typically ≥95-97% | [2][6] |

Melting Point: Experimental Determination

While a specific melting point is not cited in readily available literature, it is a crucial parameter for purity assessment and stability analysis. Impurities typically depress and broaden the melting range. Due to the potential for amino acids to decompose at high temperatures, a method that allows for rapid heating and precise temperature control is advantageous.[7]

Protocol: Melting Point Determination using a Digital Apparatus (e.g., Mel-Temp)

This protocol provides a reliable method for determining the melting range, a key indicator of sample purity.[8]

-

Sample Preparation:

-

Ensure the compound is completely dry.

-

Place a small amount of the solid onto a clean, dry watch glass.

-

Jab the open end of a glass capillary tube into the sample pile to load 2-3 mm of material.[9]

-

Tap the closed end of the capillary on a hard surface, or drop it down a long glass tube, to tightly pack the solid at the bottom.[9]

-

-

Instrument Setup & Measurement:

-

Insert the packed capillary tube into the heating block of the apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C/minute to get a rough estimate.[8]

-

Allow the apparatus to cool at least 20 °C below the estimated melting point.

-

For the accurate measurement, use a fresh sample and set a slow heating rate of 1-2 °C/minute.

-

-

Data Recording & Interpretation:

-

Record the temperature at which the first droplet of liquid becomes visible (T₁).[9]

-

Record the temperature at which the entire sample has completely liquefied (T₂).

-

The melting range is reported as T₁ - T₂. A sharp range (0.5-2.0 °C) is indicative of high purity.

-

Solubility Profile: Experimental Determination

Solubility is a key biopharmaceutical property. As a hydrochloride salt, the compound is expected to have good aqueous solubility, which will decrease as the pH approaches the isoelectric point (pI).

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10][11][12] This protocol is adapted for biopharmaceutical classification.[13]

-

Media Preparation: Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, and 6.8) to simulate physiological conditions. Also select organic solvents relevant to synthesis and formulation, such as DMSO, methanol, and dichloromethane.

-

Procedure:

-

Add an excess amount of the compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is essential.[11]

-

Agitate the vials at a constant temperature (e.g., 25 °C for general properties or 37 °C for biopharmaceutical relevance) using an orbital shaker.[12][13]

-

Allow the system to equilibrate. Samples of the supernatant should be taken at various time points (e.g., 24, 48, 72 hours) until the concentration of subsequent measurements is constant (e.g., <5% variance), indicating equilibrium has been reached.[13]

-

-

Sample Analysis:

-

Separate the saturated solution from the excess solid via centrifugation or filtration. Be aware that filtration may lead to underestimation due to adsorption, while centrifugation may result in overestimation if fine particles remain suspended.[14]

-

Immediately quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

-

Chemical and Spectroscopic Properties

Acid-Base Properties (pKa)

The molecule possesses two ionizable groups: the carboxylic acid (-COOH) and the protonated amino group (-NH₃⁺). The pKa values define the pH range over which these groups ionize and are fundamental to the compound's charge state, solubility, and receptor-binding interactions.[15]

-

pKa₁ (Carboxylic Acid): Expected to be in the range of pH 2-3.

-

pKa₂ (Ammonium): Expected to be in the range of pH 9-10.

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa values of ionizable groups by monitoring pH changes upon the addition of a titrant.[16][17][18]

-

Preparation:

-

Accurately weigh a sample of the compound and dissolve it in a known volume of deionized, degassed water.

-

Calibrate a pH meter using standard buffers (pH 4.0, 7.0, 10.0).[16]

-

-

Titration Workflow:

-

Place the solution in a jacketed beaker to maintain a constant temperature.

-

Acidic Titration: First, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 1.5) to fully protonate both groups.

-

Basic Titration: Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots and recording the pH after each addition. Continue until a high pH (e.g., pH 12.5) is reached.[16]

-

-

Data Analysis:

Spectroscopic Profile

Spectroscopic analysis confirms the chemical structure and purity of the compound.

Expected ¹H NMR (in D₂O):

-

Cyclopentyl Protons: A series of complex multiplets expected between ~1.5-2.5 ppm. Protons alpha to the carbonyl and amino groups will be further downfield.[20]

-

Methine Protons (CH-COOH and CH-NH₃⁺): Resonances expected in the ~3.0-4.0 ppm range, shifted downfield due to the adjacent electron-withdrawing groups.

Expected ¹³C NMR (in D₂O):

-

Carbonyl Carbon: Deshielded signal around 170-180 ppm.[21][22]

-

Cyclopentyl Carbons: Signals in the aliphatic region, typically 20-60 ppm. Carbons bonded to the nitrogen and the carboxyl group (C1 and C3) will be the most downfield in this region.

Expected Infrared (IR) Spectroscopy (KBr pellet or ATR):

-

O-H Stretch (Carboxylic Acid): A very broad absorption from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded acid dimer.[21]

-

N-H Stretch (Ammonium): Broad absorption centered around 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1735 cm⁻¹.[22]

Stability and Storage

Proper storage is essential to maintain the integrity and purity of the compound.

-

Recommended Storage: The compound should be stored in a well-sealed container at room temperature or refrigerated (2-8 °C) to minimize degradation.[3] It should be protected from light and moisture.

-

Stability: As a hydrochloride salt of a saturated cyclic amino acid, the compound is generally stable under recommended storage conditions.

-

Hygroscopicity: Like many salts, it may be hygroscopic. Storage in a desiccator or under an inert atmosphere is advisable for long-term use.

Safety and Handling

Based on available Safety Data Sheets (SDS), (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride requires standard laboratory precautions.

| Hazard Information | Description | Source |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [4][23] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

Handling Recommendations:

-

Handle in a well-ventilated area or chemical fume hood to avoid inhalation of dust.[4]

-

Wear standard Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4]

-

In case of skin or eye contact, rinse immediately and thoroughly with water.[4]

References

-

Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. [Link]

-

Determination of Pka and Pi Values of Amino Acids Through Titration. (n.d.). Scribd. [Link]

-

Amino Acid Titration: Concentration & pKa Determination. (n.d.). Studylib. [Link]

-

Walser, S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTechOpen. [Link]

-

The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. (n.d.). The Repository at St. Cloud State. [Link]

-

Titration Curve of Amino Acids - Experiment, Significance, pKa. (2025). GeeksforGeeks. [Link]

-

Al-Gousous, J. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Annex 4. (n.d.). World Health Organization (WHO). [Link]

-

Melting point determination. (n.d.). University of Calgary. [Link]

-

de Campos, V. E., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. [Link]

-

Experiment 1 - Melting Points. (n.d.). St. Norbert College. [Link]

-

(1R,3R)-3-aminocyclopentane-1-carboxylic acid hydrochloride (C007B-255291). (n.d.). Cenmed. [Link]

-

Verevkin, S. P., et al. (2017). New experimental melting properties as access for predicting amino-acid solubility. RSC Advances. [Link]

-

New experimental melting properties as access for predicting amino-acid solubility. (2017). RSC Publishing. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]

-

(1R,3R)-3-Aminocyclopentanecarboxylicacidhydrochloride - CAS:1625682-44-1. (n.d.). Re-search. [Link]

-

(1R,3S)-3-Aminocyclopentanecarboxylic acid. (n.d.). PubChem. [Link]

-

Spectroscopy of carboxylic acids and their derivatives. (2019). YouTube. [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. [Link]

-

21.10 Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Organic Chemistry: A Tenth Edition. [Link]

Sources

- 1. (1R,3R)-3-AMinocyclopentanecarboxylic acid hydrochloride | 1625682-44-1 [chemicalbook.com]

- 2. cenmed.com [cenmed.com]

- 3. (1R,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride - CAS:1625682-44-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. (1R,3S)-3-Aminocyclopentanecarboxylic acid | 71830-08-5 [chemicalbook.com]

- 6. (1R,3R)-3-Aminocyclopentanecarboxylicacidhydrochloride - CAS:1625682-44-1 - 凹凸化学谷 [aotohxg.com]

- 7. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scispace.com [scispace.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. scielo.br [scielo.br]

- 13. who.int [who.int]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 16. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 17. scribd.com [scribd.com]

- 18. studylib.net [studylib.net]

- 19. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. m.youtube.com [m.youtube.com]

- 22. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 23. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1R,3R)-3-Aminocyclopentanecarboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride is a cyclic β-amino acid derivative that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. Its rigid, conformationally constrained cyclopentane scaffold provides a unique structural motif for the design of novel therapeutic agents. This guide offers a comprehensive overview of its fundamental properties, synthesis, and applications, providing a critical resource for researchers working with this versatile molecule.

Physicochemical Properties

The hydrochloride salt of (1R,3R)-3-aminocyclopentanecarboxylic acid presents as a stable, crystalline solid. A thorough understanding of its physicochemical properties is paramount for its effective application in research and development.

| Property | Value | Source |

| Molecular Formula | C6H12ClNO2 | [1] |

| Molecular Weight | 165.62 g/mol | [1][2] |

| CAS Number | 1625682-44-1 | [1] |

| Appearance | White to off-white powder | [3] |

| Purity | Typically ≥97% | [1] |

Synthesis and Chiral Control

The stereospecific synthesis of (1R,3R)-3-aminocyclopentanecarboxylic acid is a critical aspect of its utility, as the biological activity of chiral molecules is often highly dependent on their stereochemistry. Several synthetic routes have been developed to achieve the desired (1R,3R) configuration, often employing chiral starting materials or asymmetric catalysis.

One common strategy involves the enzymatic resolution of a racemic mixture. This approach leverages the high stereoselectivity of enzymes, such as lipases, to differentiate between enantiomers, allowing for the isolation of the desired stereoisomer.

Exemplary Synthetic Protocol: Enzymatic Resolution

-

Racemate Preparation: Synthesize a racemic mixture of 3-aminocyclopentanecarboxylic acid through established organic chemistry methods.

-

Enzymatic Acetylation: Employ a lipase (e.g., Novozym 435) in the presence of an acetyl donor (e.g., vinyl acetate) to selectively acetylate one enantiomer. The enzyme's chiral pocket will preferentially bind and catalyze the reaction for one stereoisomer, leaving the other unreacted.

-

Separation: The resulting mixture of the acetylated and unreacted amino acids can be separated based on their differing physical properties, such as solubility or chromatographic behavior.

-

Hydrolysis and Salt Formation: The unreacted (1R,3R)-3-aminocyclopentanecarboxylic acid is then isolated and can be converted to its hydrochloride salt by treatment with hydrochloric acid.

This method highlights the importance of biocatalysis in achieving high enantiomeric purity, a crucial factor in the development of pharmaceuticals.

Applications in Drug Discovery and Development

The constrained cyclic structure of (1R,3R)-3-aminocyclopentanecarboxylic acid makes it an attractive building block for the synthesis of peptidomimetics and other small molecule drugs. Its incorporation into a peptide backbone can induce specific secondary structures, such as β-turns, which are often involved in molecular recognition events.

This structural feature can lead to compounds with:

-

Enhanced proteolytic stability: The unnatural amino acid structure can confer resistance to degradation by proteases, leading to a longer biological half-life.

-

Improved receptor affinity and selectivity: The rigid conformation can lock the molecule into a bioactive conformation, leading to tighter and more specific binding to its biological target.

Due to these properties, derivatives of (1R,3R)-3-aminocyclopentanecarboxylic acid are being investigated for a variety of therapeutic areas, including:

-

Antiviral agents: As a key chiral intermediate in the synthesis of antiviral drugs.[4]

-

Neurological disorders: Its structural similarity to amino acids makes it a valuable component in the development of drugs targeting the central nervous system.[3][5]

-

CCR1 Antagonists: Used in the preparation of potent and selective antagonists for the C-C chemokine receptor type 1 (CCR1).[6]

Experimental Workflow: Synthesis Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride via enzymatic resolution.

Caption: Hypothetical intervention in a chemokine signaling pathway by a (1R,3R)-derivative.

Conclusion

(1R,3R)-3-Aminocyclopentanecarboxylic acid hydrochloride is a valuable and versatile building block in modern drug discovery. Its unique structural and stereochemical properties offer significant advantages in the design of novel therapeutics with improved pharmacological profiles. A thorough understanding of its synthesis, properties, and potential applications is essential for researchers and scientists aiming to leverage this compound in their drug development endeavors.

References

- (1R,3S)-3-Aminocyclopentanecarboxylic acid synthesis. ChemicalBook.

- (1R,3S)

- (1R,3R)-3-aminocyclopentane-1-carboxylic acid hydrochloride (C007B-255291). Cenmed.

- (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride | C7H14ClNO2 | CID 12924497. PubChem.

- (1S,3R)-3-Aminocyclopentanecarboxylic acid | 71830-07-4. ChemicalBook.

- (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035. PubChem.

- (-)-(1R,3S-3-Aminocyclopentane carboxylic acid. Chem-Impex.

- (+)-(1S,3R-3-Amino-cyclopentane carboxylic acid. Chem-Impex.

- (1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride | 147780-44-7. Benchchem.

- Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

- (1R,3S)-3-Aminocyclopentanecarboxylic acid | 71830-08-5. ChemicalBook.

- Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.

Sources

- 1. cenmed.com [cenmed.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. (1R,3S)-3-Aminocyclopentanecarboxylic acid | 71830-08-5 [chemicalbook.com]

Stereochemistry of 3-aminocyclopentanecarboxylic acid isomers

An In-Depth Technical Guide to the Stereochemistry of 3-Aminocyclopentanecarboxylic Acid Isomers

Authored by: Gemini, Senior Application Scientist

Foreword: The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and development. Stereochemistry, the study of this arrangement, is not merely an academic exercise; it is a critical determinant of a drug's efficacy, selectivity, and safety profile. This guide provides a comprehensive exploration of the stereochemical landscape of 3-aminocyclopentanecarboxylic acid, a conformationally restricted analogue of the neurotransmitter γ-aminobutyric acid (GABA). We will dissect the structural nuances of its four distinct stereoisomers, outline robust methodologies for their synthesis, separation, and characterization, and contextualize their profound impact on biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, actionable understanding of this important molecular scaffold.

The Stereochemical Complexity of 3-Aminocyclopentanecarboxylic Acid

3-Aminocyclopentanecarboxylic acid is a non-proteinogenic amino acid featuring a cyclopentane ring, which restricts the molecule's conformational flexibility compared to the linear GABA molecule. This conformational constraint makes it a valuable tool for probing the specific spatial requirements of receptor binding sites.[1] The structure contains two chiral centers at carbons 1 and 3, where the carboxylic acid and amino groups are attached, respectively.

The presence of two stereocenters gives rise to a total of 2n = 22 = 4 possible stereoisomers.[2][3][4] These isomers exist as two pairs of enantiomers, which are diastereomeric to each other. The relative orientation of the amino and carboxyl substituents on the cyclopentane ring defines them as either cis (on the same face of the ring) or trans (on opposite faces).

The four stereoisomers are:

-

(cis)-Pair (Enantiomers):

-

(1R,3S)-3-aminocyclopentanecarboxylic acid

-

(1S,3R)-3-aminocyclopentanecarboxylic acid

-

-

(trans)-Pair (Enantiomers):

-

(1R,3R)-3-aminocyclopentanecarboxylic acid

-

(1S,3S)-3-aminocyclopentanecarboxylic acid

-

The relationship between these isomers is fundamental to understanding their distinct chemical and biological properties. Enantiomers share identical physical properties (melting point, solubility) but differ in their interaction with plane-polarized light and other chiral molecules, such as biological receptors. Diastereomers, however, have different physical properties, which can be exploited for their separation.

Synthesis, Resolution, and Stereochemical Assignment

Obtaining stereoisomerically pure compounds is a critical challenge in medicinal chemistry. For 3-aminocyclopentanecarboxylic acid, this is typically achieved either through stereoselective synthesis or by resolving a racemic mixture.

2.1. Stereoselective Synthesis and Chiral Resolution

A key synthetic strategy involves the stereoselective reduction of a precursor molecule. For instance, the reduction of 3-hydroxyiminocyclopentanecarboxylic acid has been shown to stereoselectively yield the cis amino acid.[2][3][4]

However, the most common industrial approach involves the resolution of a racemic mixture. This can be accomplished through several trusted methodologies:

-

Enzymatic Resolution: This technique leverages the stereoselectivity of enzymes to differentiate between enantiomers. A notable method involves the whole-cell catalyzed resolution of a racemic bicyclic lactam precursor, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one. The enzyme specifically hydrolyzes one enantiomer of the lactam, allowing for the separation of the unreacted lactam and the hydrolyzed amino acid, which can then be converted to the respective enantiomers of cis-3-aminocyclopentanecarboxylic acid.

-

Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent, such as tartaric acid or brucine, to form a pair of diastereomeric salts.[5] Since diastereomers have different solubilities, they can be separated by fractional crystallization. The resolving agent is then removed to yield the pure enantiomers. The choice of resolving agent and solvent system is critical and often requires empirical screening for optimal separation.

2.2. Structural Characterization and Analysis

Once separated, the absolute and relative stereochemistry of each isomer must be unequivocally confirmed. A multi-technique approach provides the most trustworthy validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy